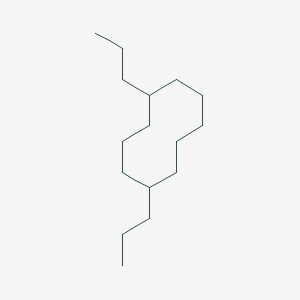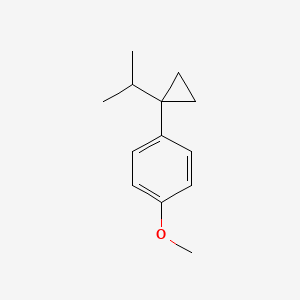
Bis(2-methylpropyl) (trifluoromethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl) (trifluoromethyl)propanedioate: is an organic compound with the molecular formula C12H19F3O4 It is a derivative of propanedioic acid, featuring two 2-methylpropyl groups and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) (trifluoromethyl)propanedioate typically involves esterification reactions. One common method is the reaction of propanedioic acid with 2-methylpropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-methylpropyl) (trifluoromethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-methylpropyl) (trifluoromethyl)propanedioate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, making it a valuable moiety in medicinal chemistry.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. The presence of the trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of bis(2-methylpropyl) (trifluoromethyl)propanedioate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release active intermediates, while the trifluoromethyl group can modulate the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Bis(2-methylpropyl) propanedioate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Bis(2-methylpropyl) (difluoromethyl)propanedioate: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
Bis(2-methylpropyl) (chloromethyl)propanedioate: Features a chloromethyl group, which can undergo different substitution reactions compared to the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in bis(2-methylpropyl) (trifluoromethyl)propanedioate imparts unique properties such as increased chemical stability, enhanced lipophilicity, and improved pharmacokinetic profiles. These characteristics make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
62935-32-4 |
|---|---|
Fórmula molecular |
C12H19F3O4 |
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) 2-(trifluoromethyl)propanedioate |
InChI |
InChI=1S/C12H19F3O4/c1-7(2)5-18-10(16)9(12(13,14)15)11(17)19-6-8(3)4/h7-9H,5-6H2,1-4H3 |
Clave InChI |
AQWNGHVEYQFBQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)C(C(=O)OCC(C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)
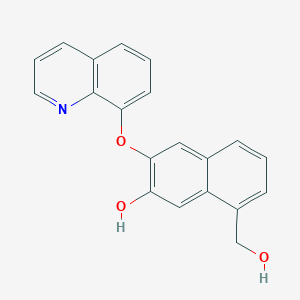


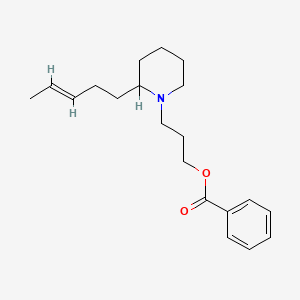
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)
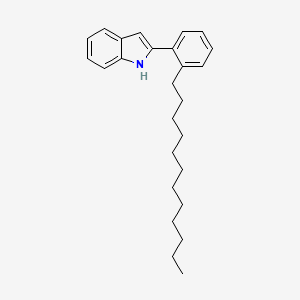
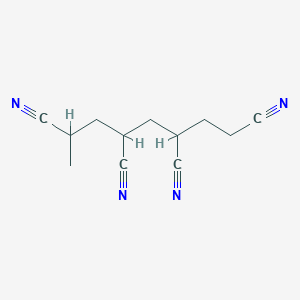
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)

